3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate

Description

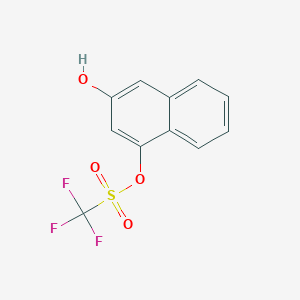

Structure

3D Structure

Properties

Molecular Formula |

C11H7F3O4S |

|---|---|

Molecular Weight |

292.23 g/mol |

IUPAC Name |

(3-hydroxynaphthalen-1-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C11H7F3O4S/c12-11(13,14)19(16,17)18-10-6-8(15)5-7-3-1-2-4-9(7)10/h1-6,15H |

InChI Key |

XNZXJSIHVXVHCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2OS(=O)(=O)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate typically involves the following steps:

Starting Material: The synthesis begins with naphthalene-1,3-diol.

Methylation: The hydroxyl group at the third position is methylated.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

Substitution Reactions: Products include naphthalene derivatives with various substituents replacing the trifluoromethanesulfonate group.

Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.

Scientific Research Applications

3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate involves its ability to undergo substitution and oxidation reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Alkylation Reactions

Trifluoromethanesulfonate esters are widely used for chemoselective alkylation. Key comparisons include:

Ethyl Trifluoromethanesulfonate ():

- Exhibits similar reactivity to methyl triflate but with slightly reduced electrophilicity due to the ethyl group.

3-Hydroxynaphthalen-1-yl Trifluoromethanesulfonate (Inferred):

- Expected to exhibit higher stability and regioselectivity in aromatic substitutions due to the naphthalene backbone. The hydroxyl group may participate in hydrogen bonding, influencing solubility and reaction pathways.

Structural and Physical Properties

Functional Group Influence

- Hydroxyl Group: The 3-hydroxyl group in the target compound may enhance solubility in polar solvents compared to non-hydroxylated analogs (e.g., 3,4-dihydronaphthalen-1-yl triflate). However, it could also increase susceptibility to oxidation or hydrogen bonding, altering reaction kinetics .

- Triflate Group : All compared compounds share the triflate group’s strong leaving-group ability, but steric and electronic effects from substituents modulate reactivity. For example, methyl triflate’s small size enables faster alkylation, while naphthalene-based triflates may favor arylations .

Biological Activity

3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate (also known as 3-hydroxynaphthyl triflate) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula for this compound is C₁₃H₉F₃O₃S. The trifluoromethanesulfonate group enhances the compound's electrophilicity, which can influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways. It acts as a potent electrophile that can form covalent bonds with nucleophilic sites on proteins, leading to alterations in enzyme activity and signaling pathways. This mechanism is particularly relevant in targeting cancer-related pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:

These results suggest that the compound selectively induces apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight its potential application as an antimicrobial agent.

Study on Cancer Cell Lines

A comprehensive study evaluated the effects of this compound on various human cancer cell lines. The study utilized flow cytometry to assess apoptosis and cell cycle arrest. Results indicated that treatment with the compound led to increased apoptosis in a dose-dependent manner, particularly in MCF-7 cells, with a notable increase in sub-G1 phase cells.

Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers tested the efficacy of the compound against multi-drug resistant strains of bacteria. The results demonstrated that this compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. How can thermal stability assessments inform the selection of reaction conditions for high-temperature applications of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to establish safe operating ranges.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events.

- Reaction Solvent Choice : Use high-boiling solvents (e.g., DMF or DMSO) for reactions requiring elevated temperatures, ensuring compatibility with the triflate group’s stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.